![molecular formula C20H19N3O4 B2363717 4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851405-09-9](/img/structure/B2363717.png)
4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
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Overview
Description
4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide is a synthetic compound that has been widely used in scientific research. This compound has shown significant potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antimicrobial Activity
The compound’s structural features make it a potential candidate for antimicrobial research. Researchers have investigated its effectiveness against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . Further studies could explore its mechanism of action and potential applications in combating drug-resistant bacteria.
Synthetic Methodology and Derivatives
Understanding the synthetic approaches to this compound and its derivatives is essential. Researchers can explore modifications to enhance its properties, such as solubility, stability, and bioavailability. Additionally, investigating heteroannelated derivatives could lead to novel compounds with diverse biological activities .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
It’s noted that chlorine, a bioisostere, often improves the pharmacokinetic properties of compounds by mimicking hydrogen while offering increased resistance to metabolic degradation .
Result of Action
Similar compounds have been reported to show higher antiviral activity against certain viruses .
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out under both classical and non-classical conditions, particularly under green conditions such as using green solvent and catalyst .
properties
IUPAC Name |
4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-3-5-14-10-16(20(25)22-17(14)9-12)7-8-21-19(24)15-6-4-13(2)18(11-15)23(26)27/h3-6,9-11H,7-8H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCCXNBRUYVULB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |
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